molecular formula C14H11NO B169665 4-(3-Methoxyphenyl)benzonitrile CAS No. 154848-39-2

4-(3-Methoxyphenyl)benzonitrile

Cat. No. B169665
M. Wt: 209.24 g/mol
InChI Key: GXHPEFDYNQSANO-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)benzonitrile is a chemical compound with the CAS Number: 154848-39-2 . Its molecular weight is 209.25 and its linear formula is C14H11NO .


Synthesis Analysis

There are several papers related to the synthesis of compounds similar to 4-(3-Methoxyphenyl)benzonitrile. For instance, a paper discusses the regioselective synthesis of benzonitriles via an amino-catalyzed [3+3] benzannulation reaction . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases, making it an efficient and environmentally friendly method to access benzonitriles .


Molecular Structure Analysis

The molecular structure of 4-(3-Methoxyphenyl)benzonitrile is available in various databases . The InChI code for this compound is 1S/C14H11NO/c1-16-14-4-2-3-13(9-14)12-7-5-11(10-15)6-8-12/h2-9H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-Methoxyphenyl)benzonitrile include a molecular weight of 209.25 and a linear formula of C14H11NO .

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-(3-Methoxyphenyl)benzonitrile

has shown promise in medicinal chemistry due to its potential as a scaffold for drug development. Researchers have explored its derivatives for various therapeutic targets.

Methods of Application:

Results:

  • Antibacterial and Antifungal Properties : Researchers have investigated derivatives for their antibacterial and antifungal potential .

Safety And Hazards

The safety data sheet for a similar compound, Benzonitrile, indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, eye protection, face protection, and to ensure adequate ventilation when handling the compound .

properties

IUPAC Name

4-(3-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-16-14-4-2-3-13(9-14)12-7-5-11(10-15)6-8-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHPEFDYNQSANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402468
Record name 4-(3-methoxyphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenyl)benzonitrile

CAS RN

154848-39-2
Record name 3′-Methoxy[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154848-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-methoxyphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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